![molecular formula C12H6BrClN2OS2 B2613745 N-(4-bromobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 868677-83-2](/img/structure/B2613745.png)

N-(4-bromobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives, including benzothiazole sulfonamides, are a class of compounds that have been studied for their various pharmaceutical applications . They are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .

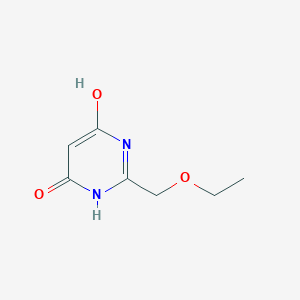

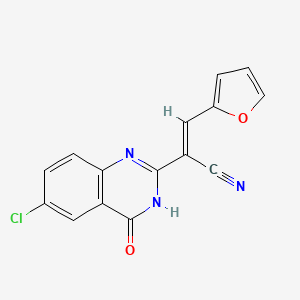

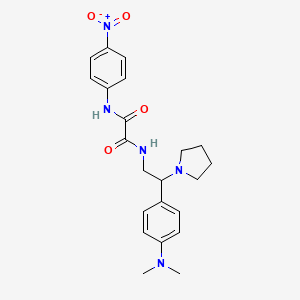

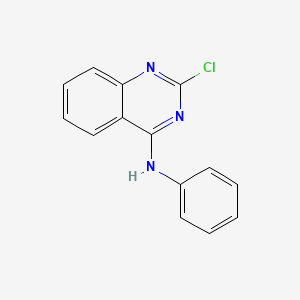

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .

Chemical Reactions Analysis

The labile N-H bond in N-monoalkylated benzothiazole sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various spectroscopic techniques, including NMR and IR spectroscopy .

Scientific Research Applications

Anticancer Activity

The compound and its derivatives have been explored for their anticancer properties. A study focused on synthesizing new benzothiazole acylhydrazones, closely related to the compound , to investigate their probable anticancer activity. The synthesized compounds demonstrated cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, indicating the potential of benzothiazole derivatives as anticancer agents (Osmaniye et al., 2018).

Antimalarial Activity

Bromo-benzothiophene carboxamide derivatives, closely related to the compound of interest, have shown significant activity against Plasmodium falciparum, both in vitro and in vivo. These compounds impaired the development of the trophozoite stage of Plasmodium in the blood and extended the survival of infected mice, suggesting their potential as antimalarial agents (Banerjee et al., 2011).

Diuretic Activity

Research into biphenyl benzothiazole-2-carboxamide derivatives demonstrated that some compounds within this category exhibit significant diuretic activity. This highlights the diverse pharmacological potential of benzothiazole and thiophene derivatives, including possible applications in treating conditions that benefit from diuretic action (Yar & Ansari, 2009).

Antimicrobial Activity

The synthesis and biological evaluation of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, structurally similar to N-(4-bromobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide, have been reported. These compounds demonstrated promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Mabkhot et al., 2017).

Antihypertensive Activity

The design and synthesis of thiosemicarbazides, triazoles, and Schiff bases, bearing resemblance to the core structure of this compound, have been explored for their antihypertensive α-blocking properties. This research underscores the potential of such compounds in developing new treatments for hypertension (Abdel-Wahab et al., 2008).

Mechanism of Action

Future Directions

Benzothiazole derivatives, including benzothiazole sulfonamides, continue to be a topic of research due to their various pharmaceutical applications . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing the properties of these compounds for potential therapeutic use.

Properties

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2OS2/c13-6-2-1-3-7-10(6)15-12(19-7)16-11(17)8-4-5-9(14)18-8/h1-5H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLPAGRIXXSTPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-((3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2613662.png)

![Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2613665.png)

![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2613669.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2613679.png)

![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2613684.png)